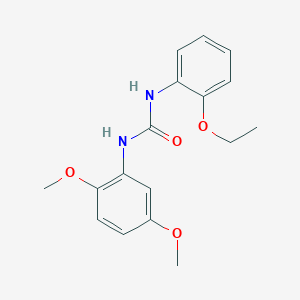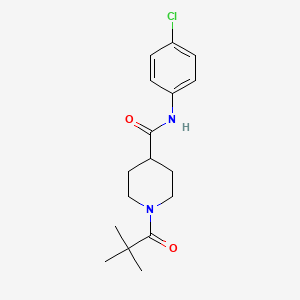
N-(2,5-dimethoxyphenyl)-N'-(2-ethoxyphenyl)urea
Descripción general
Descripción
N-(2,5-dimethoxyphenyl)-N'-(2-ethoxyphenyl)urea, also known as 25E-NBOH, is a synthetic compound that belongs to the phenethylamine class of drugs. It is a potent and selective agonist of the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, perception, and behavior. 25E-NBOH has gained attention from the scientific community due to its potential therapeutic applications in the treatment of various psychiatric and neurological disorders.
Mecanismo De Acción
N-(2,5-dimethoxyphenyl)-N'-(2-ethoxyphenyl)urea exerts its pharmacological effects by binding to the 5-HT2A receptor and activating downstream signaling pathways. This activation leads to the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood and cognition. N-(2,5-dimethoxyphenyl)-N'-(2-ethoxyphenyl)urea also has a high affinity for the 5-HT2B receptor, which is involved in the regulation of cardiovascular function.
Biochemical and Physiological Effects
N-(2,5-dimethoxyphenyl)-N'-(2-ethoxyphenyl)urea has been shown to induce a range of biochemical and physiological effects, including altered perception, thought, and mood. It has been reported to induce visual hallucinations, changes in color perception, and altered time perception. It has also been shown to induce changes in mood, including euphoria, anxiety, and paranoia. Additionally, N-(2,5-dimethoxyphenyl)-N'-(2-ethoxyphenyl)urea has been shown to have cardiovascular effects, including vasoconstriction and increased heart rate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,5-dimethoxyphenyl)-N'-(2-ethoxyphenyl)urea has several advantages for use in laboratory experiments. It has a high affinity and selectivity for the 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor in the regulation of mood and cognition. Additionally, its ability to induce psychedelic effects makes it a useful tool for studying the neural mechanisms underlying altered perception and thought.
However, there are also several limitations to the use of N-(2,5-dimethoxyphenyl)-N'-(2-ethoxyphenyl)urea in laboratory experiments. Its potential for inducing cardiovascular effects makes it difficult to use in studies involving animals or human subjects. Additionally, its potential for inducing psychedelic effects makes it difficult to use in studies involving human subjects, as it may pose a risk to their safety and well-being.
Direcciones Futuras
There are several future directions for research on N-(2,5-dimethoxyphenyl)-N'-(2-ethoxyphenyl)urea. One area of interest is its potential therapeutic applications in the treatment of psychiatric disorders such as depression, anxiety, and post-traumatic stress disorder. Additionally, further research is needed to better understand the neural mechanisms underlying its pharmacological effects, particularly its ability to induce altered perception and thought. Finally, more research is needed to evaluate its safety and potential for abuse, particularly in the context of recreational use.
Aplicaciones Científicas De Investigación
N-(2,5-dimethoxyphenyl)-N'-(2-ethoxyphenyl)urea has been extensively studied for its pharmacological properties and potential therapeutic applications. Several studies have demonstrated its high affinity and selectivity for the 5-HT2A receptor, which plays a crucial role in the regulation of mood, cognition, and perception. It has been shown to induce psychedelic effects such as altered perception, thought, and mood, which makes it a potential candidate for the treatment of psychiatric disorders such as depression, anxiety, and post-traumatic stress disorder.
Propiedades
IUPAC Name |
1-(2,5-dimethoxyphenyl)-3-(2-ethoxyphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-4-23-16-8-6-5-7-13(16)18-17(20)19-14-11-12(21-2)9-10-15(14)22-3/h5-11H,4H2,1-3H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZBSARMVWSOEPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NC2=C(C=CC(=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethoxyphenyl)-N'-(2-ethoxyphenyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl {6-chloro-4-methyl-2-oxo-7-[(3-phenyl-2-propen-1-yl)oxy]-2H-chromen-3-yl}acetate](/img/structure/B4736485.png)

![3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B4736499.png)
![2-{[(4-bromophenoxy)acetyl]amino}benzoic acid](/img/structure/B4736516.png)
![N-benzyl-3-[(dimethylamino)sulfonyl]-4-methoxybenzamide](/img/structure/B4736524.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-isobutyl-3-isoxazolecarboxamide](/img/structure/B4736528.png)
![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B4736536.png)

![2-fluoro-N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B4736555.png)
![2-{[4-allyl-5-(5-bromo-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide](/img/structure/B4736557.png)
![1-[(2,4-dichlorophenoxy)methyl]-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1H-pyrazole-3-carboxamide](/img/structure/B4736571.png)
![3-{[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]carbonyl}-4,5,6,7-tetrahydro-1,2-benzisoxazole](/img/structure/B4736572.png)
![5-{[3-(anilinocarbonyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-5-oxopentanoic acid](/img/structure/B4736584.png)
![4-chloro-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methylbenzenesulfonamide](/img/structure/B4736588.png)